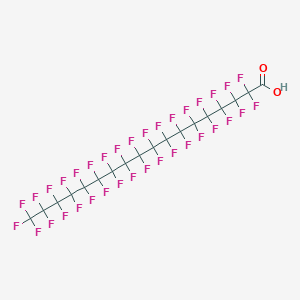

Perfluorooctadecanoic acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSDOGSKTICNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17F35COOH, C18HF35O2 | |

| Record name | Perfluoro-n-octadecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066071 | |

| Record name | Perfluorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16517-11-6 | |

| Record name | Perfluorooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16517-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorostearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorooctadecanoic Acid: A Technical Overview of Its Discovery, History, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctadecanoic acid (PFODA), a long-chain perfluorinated carboxylic acid (PFCA), is a member of the expansive class of per- and poly-fluoroalkyl substances (PFAS). Characterized by a fully fluorinated 18-carbon chain, PFODA exhibits exceptional chemical stability and surfactant properties. While not as extensively studied as its shorter-chain counterparts like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the unique physicochemical properties and persistence of PFODA have made it a subject of increasing interest in environmental science, toxicology, and analytical chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, historical context, and known biological interactions of PFODA, intended to serve as a resource for researchers and professionals in related fields.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader development of PFAS chemistry, which began in the late 1930s with the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon.[1] This discovery paved the way for the synthesis of a wide array of fluorinated compounds.

Due to concerns about the environmental persistence and potential health impacts of long-chain PFAS, the production and use of these substances, including those with eight or more carbons like PFODA, have been significantly reduced in many parts of the world since the early 2000s through voluntary phase-outs and regulatory actions.[2]

Historical Production Volumes

Physicochemical Properties

The unique properties of PFODA are dictated by its long, fully fluorinated carbon chain and terminal carboxylic acid group.

| Property | Value | Reference |

| Chemical Formula | C₁₈HF₃₅O₂ | [3] |

| Molecular Weight | 914.14 g/mol | [3] |

| CAS Number | 16517-11-6 | [3] |

| Appearance | White solid (typical) | [4] |

| Synonyms | Perfluorostearic acid, Pentatriacontafluorooctadecanoic acid | [3] |

Experimental Protocols

Synthesis of this compound

Method: Electrochemical Fluorination (Simons Process)

This process involves the electrolysis of a solution of a non-fluorinated organic compound, in this case, octadecanoyl fluoride (B91410), in anhydrous hydrogen fluoride.

Materials:

-

Octadecanoyl chloride

-

Anhydrous hydrogen fluoride (HF)

-

Nickel-plated steel electrochemical cell

-

Nickel electrodes

-

Power supply for electrolysis

-

Distillation apparatus

-

Hydrolysis reagents (e.g., water, base)

Procedure:

-

Preparation of the Electrolyte: A solution of octadecanoyl fluoride (prepared from octadecanoyl chloride) in anhydrous hydrogen fluoride is prepared in the electrochemical cell.

-

Electrolysis: A direct current is passed through the solution via the nickel electrodes. The applied voltage is typically in the range of 5-6 V. During electrolysis, the hydrogen atoms on the carbon chain of the octanoyl fluoride are replaced with fluorine atoms from the hydrogen fluoride. This process also generates hydrogen gas at the cathode.

-

Separation of Products: The crude perfluorinated product, pentatriacontafluorooctadecanoyl fluoride, is typically insoluble in the electrolyte and can be separated.

-

Purification: The crude product is purified, often by distillation.

-

Hydrolysis: The purified pentatriacontafluorooctadecanoyl fluoride is then hydrolyzed to yield this compound. This can be achieved by reaction with water, which may be facilitated by the presence of a base.

-

Final Purification: The resulting this compound is then purified, for example, by recrystallization.

Disclaimer: This is a generalized protocol based on the principles of electrochemical fluorination for the synthesis of perfluorocarboxylic acids. Specific reaction conditions, such as current density, temperature, and concentration, would need to be optimized for the synthesis of PFODA.

Toxicological Study Protocol (Adapted from NTP studies on PFDA)

The following is a representative protocol for a 28-day oral toxicity study in rats, adapted from studies conducted by the National Toxicology Program (NTP) on the shorter-chain perfluorodecanoic acid (PFDA).[5] A similar methodology could be applied to study the toxicology of PFODA.

Objective: To evaluate the potential toxicity of the test substance following repeated oral administration in rats over a 28-day period.

Test Substance: this compound (PFODA)

Vehicle: An appropriate vehicle for oral gavage, such as deionized water with a small percentage of a surfactant like Tween® 80 to aid in suspension.

Test Animals: Male and female Sprague Dawley rats, approximately 6-7 weeks old at the start of the study.

Experimental Design:

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the start of the study.

-

Group Assignment: Animals are randomly assigned to control and treatment groups (e.g., 10 animals per sex per group).

-

Dose Levels: A control group receives the vehicle only, and multiple treatment groups receive graded doses of PFODA. Dose levels would be determined based on preliminary range-finding studies.

-

Administration: The test substance is administered once daily by oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight: Body weights are recorded at the beginning of the study and at least weekly thereafter.

-

Food Consumption: Food consumption is measured weekly.

-

-

Clinical Pathology: At the end of the 28-day treatment period, blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected and preserved for microscopic examination (histopathology).

Signaling Pathways and Molecular Interactions

Direct research on the specific signaling pathways affected by this compound (PFODA) is limited. However, studies on other long-chain PFCAs, particularly perfluorodecanoic acid (PFDA), provide insights into the potential molecular mechanisms of PFODA's biological effects.

Toll-like Receptor (TLR) Signaling Pathway (Based on PFDA studies)

Studies in zebrafish have shown that PFDA can induce immunotoxicity by dysregulating the Toll-like receptor (TLR) signaling pathway.[6] This pathway is a crucial component of the innate immune system.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

A common mechanism of toxicity for many PFCAs is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[5] While direct studies on PFODA are scarce, it is plausible that as a long-chain PFCA, it also interacts with this pathway.

Conclusion

This compound represents a long-chain PFCA whose history is embedded in the broader story of PFAS development. While specific data on its synthesis, historical production, and biological mechanisms are less abundant than for its shorter-chain relatives, its physicochemical properties suggest a high potential for environmental persistence. The available toxicological data on similar long-chain PFCAs indicate that PFODA may pose risks to biological systems, potentially through interference with key signaling pathways such as the Toll-like receptor and PPARα pathways. Further research is warranted to fully elucidate the specific toxicological profile and mechanisms of action of this compound to better assess its potential impact on human health and the environment.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. This compound | C17F35COOH | CID 167547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorooctadecanoic Acid (PFODA): An In-depth Technical Guide on its Environmental Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctadecanoic acid (PFODA), a very long-chain perfluoroalkyl carboxylic acid (PFCA), is a synthetic compound of emerging concern due to its extreme persistence in the environment. Like other per- and polyfluoroalkyl substances (PFAS), the strength of its carbon-fluorine bonds makes it resistant to degradation, leading to its potential for bioaccumulation. While data on PFODA is less abundant compared to its shorter-chain counterparts like PFOA and PFOS, this guide synthesizes the current understanding of its environmental presence, identifies its known and suspected sources, details analytical methodologies for its detection, and explores a potential toxicological pathway. Due to the limited availability of specific quantitative data for PFODA, information on other long-chain PFCAs, particularly perfluorodecanoic acid (PFDA), is used as a proxy to infer the environmental behavior of PFODA, with this limitation being explicitly noted.

Environmental Occurrence of Very Long-Chain Perfluoroalkyl Carboxylic Acids

Quantitative data specifically for this compound in various environmental matrices are scarce in publicly available literature. Therefore, to provide an illustrative overview of the environmental concentrations of very long-chain PFCAs, the following tables summarize reported concentrations of perfluorodecanoic acid (PFDA), a C10 PFCA, which is often detected in environmental monitoring studies. These values can vary significantly based on proximity to industrial sources, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used.

Table 1: Concentrations of Perfluorodecanoic Acid (PFDA) in Water

| Water Source | Concentration Range (ng/L) | Geographic Location/Context |

| River Water | 30 - 113 | River in Georgia near a wastewater land application system associated with carpet manufacturing.[1] |

| Lake, Rain, and Snow Water | Undetected - 8.39 | Albany, New York.[1] |

| Tap and Bottled Water | Mean: 1.19 and 0.014, respectively | Korea.[1] |

Table 2: Concentrations of Perfluorodecanoic Acid (PFDA) in Soil and Sediment

| Matrix | Concentration Range | Location/Context |

| Surface Soil | Detected in 67.0% of samples | 10 U.S. military sites.[1] |

| Sediment | Detected in 48.5% of samples | 10 U.S. military sites.[1] |

| Agricultural Soil | Up to 990 ng/g | Fields in Decatur, Alabama, with a history of wastewater treatment sludge application.[1] |

Table 3: Concentrations of Perfluorodecanoic Acid (PFDA) in Biota

| Organism | Tissue/Matrix | Mean Concentration | Geographic Location/Context |

| Humans | Blood Serum (2013-2014) | Geometric Mean: 0.245 ng/mL | General U.S. Population (NHANES data).[2] |

| Fish and Shellfish | Edible tissue | 0.056 ng/g | Korea.[1] |

| Meat Products | Edible tissue | 0.132 ng/g | Korea.[1] |

| Dairy Products | - | 0.041 ng/g | Korea.[1] |

Table 4: Concentrations of Perfluorodecanoic Acid (PFDA) in Indoor Environments

| Matrix | Concentration Range (ng/g) | Detection Frequency | Location/Context |

| Office Dust | 5.3 - 492 | 97% | Boston, Massachusetts (2009).[1] |

| Home Dust | 7.0 - 26.8 | 43% | Boston, Massachusetts (2009).[1] |

| Vehicle Dust | 5.4 - 70.1 | 69% | Boston, Massachusetts (2009).[1] |

| Home Dust | Median: 5.7 | 72% | Wisconsin (2008).[1] |

Sources of this compound in the Environment

The sources of PFODA in the environment are not as well-documented as those of more prevalent PFAS. However, based on the known uses of PFAS and the limited information available for PFODA, its presence can be attributed to both direct and indirect sources.

Direct Sources:

-

Industrial Manufacturing and Use: PFODA is actively manufactured and used in specific industrial applications.[3] Known uses include:

-

Ski Wax: As a component in ski waxes to enhance glide and durability.[3]

-

Processing of Optical Films: Utilized in molds for processing optical films for liquid crystal displays.[3]

-

Stain- and Grease-Proof Coatings: Like other PFCAs, it is likely used in formulations for stain- and grease-proofing of furniture, carpets, and food packaging.[4]

-

-

Consumer Products: The presence of PFODA in the above applications leads to its inclusion in consumer products, which can be a direct source of environmental release during their use and disposal.

Indirect Sources:

-

Precursor Compounds: A significant environmental pathway for many PFCAs is the degradation of larger, more complex fluorinated molecules known as precursor compounds.[5][6] These precursors can be transported over long distances in the atmosphere and then break down into persistent terminal PFCAs like PFODA. While specific precursors to PFODA are not well-characterized in the literature, the general classes of precursors include:

-

Fluorotelomer alcohols (FTOHs)

-

Perfluoroalkyl sulfonamides

-

Polyfluoroalkyl phosphoric acid esters

-

-

Wastewater Treatment Plants (WWTPs): WWTPs are known to be significant sources of PFAS to the environment. They receive influent from industrial and domestic sources containing a complex mixture of PFAS and their precursors. Transformation of precursors within the WWTP can lead to the formation and subsequent discharge of persistent PFCAs.[7]

-

Landfills: The disposal of industrial and consumer products containing PFODA and its precursors in landfills can lead to the contamination of leachate, which can then enter the environment.[8]

-

Aqueous Film-Forming Foams (AFFF): While primarily associated with PFOS and other shorter-chain PFAS, some AFFF formulations may contain a variety of PFAS, including long-chain PFCAs or their precursors.[9]

Experimental Protocols for the Analysis of this compound

The analysis of PFODA in environmental matrices typically follows the established methodologies for PFAS analysis, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and selectivity.[10]

4.1 Sample Collection and Handling

-

Water: Samples should be collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers. To minimize the risk of contamination, all sampling equipment must be free of PFAS. Samples should be kept cool and analyzed promptly.

-

Soil and Sediment: Samples are collected using clean tools into appropriate containers and are often air-dried and sieved before extraction.

-

Biota: Tissue samples are collected, homogenized, and stored frozen until analysis.

4.2 Sample Preparation

The primary goal of sample preparation is to extract and concentrate PFODA from the sample matrix while removing interfering substances.

-

Solid-Phase Extraction (SPE) for Water Samples:

-

Conditioning: An SPE cartridge, typically a weak anion exchange (WAX) sorbent, is conditioned with methanol (B129727) followed by ultrapure water.[10]

-

Loading: The water sample is passed through the conditioned cartridge, where PFODA and other PFAS are retained on the sorbent.

-

Washing: The cartridge is washed with a solution (e.g., a mixture of formic acid and methanol in water) to remove interferences.

-

Elution: PFODA is eluted from the cartridge using a basic methanolic solution (e.g., 1% ammonium (B1175870) hydroxide (B78521) in methanol).[11]

-

Concentration: The eluate is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known volume of the initial mobile phase for LC-MS/MS analysis.[10]

-

-

Extraction from Solid Samples (Soil, Sediment, Biota):

-

Solvent Extraction: The homogenized solid sample is typically extracted with a solvent such as methanol or acetonitrile, often with the addition of a small amount of ammonium hydroxide to improve the extraction efficiency of acidic PFAS.[12] Sonication and shaking are commonly used to enhance extraction.

-

Cleanup: The extract may undergo a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like graphitized carbon black to remove co-extracted matrix components.[13]

-

Concentration: The cleaned extract is then concentrated before LC-MS/MS analysis.

-

4.3 Instrumental Analysis by LC-MS/MS

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of PFAS.[14]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous mobile phase (e.g., water with ammonium acetate (B1210297) or formic acid) and an organic mobile phase (e.g., methanol or acetonitrile).

-

PFAS Delay Column: To prevent interference from PFAS contamination within the LC system, a delay column is often installed between the solvent mixer and the injector.[15]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of PFODA.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for PFODA and its isotopically labeled internal standard are monitored for quantification. This provides high selectivity and sensitivity.

-

Visualization of a Potential Signaling Pathway and Experimental Workflow

While a specific signaling pathway for PFODA has not been extensively characterized, studies on other long-chain PFCAs and PFAS in general suggest that they can interfere with cellular processes, including lipid metabolism and apoptosis.[13][16] The following diagram illustrates a plausible pathway of cellular response to very long-chain PFCA exposure, leading to oxidative stress and the activation of lipid biosynthesis pathways.

Caption: Potential signaling pathway of PFODA-induced cellular reprogramming.

The following diagram illustrates a typical experimental workflow for the analysis of PFODA in environmental samples.

Caption: A generalized workflow for PFODA analysis in environmental samples.

Conclusion

This compound represents a knowledge gap in the broader field of PFAS research. Its very long-chain structure suggests a high potential for persistence and bioaccumulation, yet specific data on its environmental concentrations and sources remain limited. This technical guide has provided a comprehensive overview based on the available information, utilizing data from similar long-chain PFCAs as a proxy to understand its likely environmental behavior. The detailed analytical protocols presented are robust and applicable for the quantification of PFODA, which is crucial for future monitoring and research efforts. As analytical capabilities improve and the focus on a wider range of PFAS expands, a more complete picture of the environmental occurrence and toxicological profile of PFODA will be essential for a thorough risk assessment and the development of effective management strategies.

References

- 1. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. This compound | C17F35COOH | CID 167547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

- 5. anchorqea.com [anchorqea.com]

- 6. researchgate.net [researchgate.net]

- 7. umweltbundesamt.de [umweltbundesamt.de]

- 8. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.nwf.org [blog.nwf.org]

- 10. benchchem.com [benchchem.com]

- 11. mn-net.com [mn-net.com]

- 12. Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances | Semantic Scholar [semanticscholar.org]

- 13. Epigenetic Modifications, and Alterations in Cell Cycle and Apoptosis Pathway in A549 Lung Carcinoma Cell Line upon Exposure to Perfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ymcamerica.com [ymcamerica.com]

- 15. Rapid Perfluorinated Alkyl Acid Analysis by LC-MS/MS Increases Sample Throughput [restek.com]

- 16. biorxiv.org [biorxiv.org]

The Bioaccumulation Potential of Perfluorooctadecanoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Persistent, Long-Chain Perfluoroalkyl Carboxylic Acid

Introduction

Perfluorooctadecanoic acid (PFODA), a C18 perfluoroalkyl carboxylic acid (PFCA), represents a significant area of interest within the study of per- and poly-fluoroalkyl substances (PFAS). Due to its exceptionally long, fully fluorinated carbon chain, PFODA is characterized by extreme persistence in the environment and a high potential for bioaccumulation. This technical guide synthesizes the current understanding of PFODA's bioaccumulation potential, drawing upon data from related long-chain PFCAs to extrapolate its likely behavior. The content herein is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the toxicokinetics, analytical methodologies, and potential molecular interactions of this compound.

While specific quantitative bioaccumulation data for PFODA are limited in publicly available literature, established trends for PFCAs demonstrate that bioaccumulation potential increases with the length of the fluorinated carbon chain.[1][2] Therefore, it is anticipated that PFODA will exhibit significant bioaccumulation in a variety of organisms.

Quantitative Bioaccumulation and Toxicokinetic Data

Toxicokinetic studies on PFDA in rats show that it is persistent in the body, with a long half-life and a strong affinity for the liver.[5] It is reasonable to infer that PFODA would exhibit even longer retention times and a similar, if not greater, affinity for protein-rich tissues.

Table 1: Comparative Toxicokinetic and Bioaccumulation Data for Long-Chain PFCAs

| Compound | Carbon Chain Length | Species | Parameter | Value | Reference |

| Perfluorodecanoic Acid (PFDA) | C10 | Green Mussels (Perna viridis) | BAF | 15 - 859 L/kg | [6] |

| Perfluorodecanoic Acid (PFDA) | C10 | Rat (Male) | Elimination Half-life | 66 days | [5] |

| Perfluorodecanoic Acid (PFDA) | C10 | Rat (Female) | Elimination Half-life | 52 days | [5] |

| Various PFCAs (C6-C15) | C6-C15 | Polar Bear (Ursus maritimus) | Tissue Distribution | Liver > Blood > Brain > Muscle ≈ Adipose | [7] |

Note: This table includes data for PFDA as a surrogate for PFODA to illustrate the behavior of long-chain PFCAs. BAF values can be concentration-dependent.[6]

Tissue Distribution

Studies on other long-chain PFCAs in wildlife, such as polar bears, have shown a distinct pattern of tissue distribution, with the highest concentrations typically found in the liver, followed by blood.[7] This is attributed to the high protein content of these tissues and the strong binding affinity of long-chain PFCAs for proteins like serum albumin and fatty acid-binding proteins. It is expected that PFODA would follow a similar distribution pattern, accumulating preferentially in the liver and blood.

Experimental Protocols

The accurate quantification of PFODA in biological and environmental matrices is crucial for assessing its bioaccumulation potential. The standard analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Sample Preparation for Biological Matrices (e.g., Serum, Plasma, Tissue Homogenates)

A common and effective method for extracting PFODA from biological matrices is protein precipitation followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Internal Standard Spiking: To an aliquot of the sample (e.g., 0.5 mL of serum or plasma), add an appropriate isotopically labeled internal standard, such as ¹³C-PFODA, to correct for matrix effects and procedural losses.

-

Protein Precipitation: Add cold acetonitrile (B52724) (typically at a 2:1 or 3:1 ratio to the sample volume) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the sample vigorously to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

-

Solid-Phase Extraction (Optional but Recommended): For complex matrices, an SPE cleanup step using a weak anion exchange (WAX) cartridge can be employed to remove interferences.

-

Condition the WAX cartridge with methanol (B129727) followed by deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol solution) to remove hydrophilic interferences.

-

Elute the analytes with a stronger, slightly basic solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of PFODA. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate (B1210297) or formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.[8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is achieved through multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for both the native PFODA and its labeled internal standard.

Experimental Workflow for PFODA Quantification in Biological Samples

Caption: Workflow for the quantification of PFODA in biological matrices.

Signaling Pathways and Molecular Interactions

The primary molecular targets for long-chain PFCAs are peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[9][10] PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and energy homeostasis.[11] Activation of PPARα by PFCAs can lead to a cascade of downstream effects, including peroxisome proliferation, altered lipid metabolism, and in some cases, hepatotoxicity.

Given its structure as a long-chain PFCA, it is highly probable that PFODA is a potent activator of PPARα. The binding of PFODA to PPARα would initiate the transcription of target genes involved in fatty acid oxidation. This interaction is a key mechanism underlying the observed toxicological effects of other long-chain PFCAs.

Proposed Signaling Pathway for PFODA-Mediated PPARα Activation

Caption: Proposed mechanism of PPARα activation by PFODA.

Conclusion

This compound, due to its long fluorinated carbon chain, is predicted to be a highly bioaccumulative and persistent compound. While direct quantitative data for PFODA are currently scarce, the established trends for other long-chain PFCAs provide a strong basis for inferring its behavior. It is expected to accumulate in protein-rich tissues such as the liver and blood and to exert its biological effects primarily through the activation of the PPARα signaling pathway. The analytical methodologies are in place for its accurate quantification, which will be essential for future research to fill the existing data gaps and to fully characterize the environmental and health risks associated with this emerging contaminant. Further studies are imperative to definitively determine the BAF, BCF, and toxicological profile of PFODA.

References

- 1. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting bioconcentration factors (BCFs) for per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tissue-specific concentrations and patterns of perfluoroalkyl carboxylates and sulfonates in East Greenland polar bears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymcamerica.com [ymcamerica.com]

- 9. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual action of peroxisome proliferator-activated receptor alpha in perfluorodecanoic acid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Degradation Pathways of Perfluorooctadecanoic Acid: A Technical Guide for Researchers

Disclaimer: Scientific research on the microbial degradation of perfluorooctadecanoic acid (PFODA) is currently limited. This guide provides a comprehensive overview of the known challenges and potential pathways for the microbial degradation of long-chain perfluorinated carboxylic acids (PFCAs), with a hypothesized degradation pathway for PFODA based on existing knowledge of shorter-chain PFAS. The experimental protocols and quantitative data presented are derived from studies on analogous long-chain PFCAs and should be adapted and validated for PFODA research.

Introduction: The Challenge of this compound (PFODA) Degradation

This compound (PFODA) is a long-chain perfluorinated carboxylic acid (PFCA) characterized by a fully fluorinated 18-carbon chain. This structure, particularly the high strength of the carbon-fluorine (C-F) bond, makes PFODA exceptionally resistant to chemical and biological degradation, leading to its classification as a persistent organic pollutant. The environmental persistence and potential for bioaccumulation of long-chain PFCAs like PFODA pose significant challenges for remediation.

Microbial degradation of highly fluorinated compounds is rare in nature.[1] The stability of the C-F bond, the most electronegative element, makes these compounds poor candidates for oxidative catabolism, a common microbial strategy for breaking down organic molecules.[1] Furthermore, the long, fully fluorinated chain of PFODA results in low bioavailability, further hindering microbial uptake and transformation.

Hypothesized Microbial Degradation Pathway of PFODA

While no specific microbial degradation pathway for PFODA has been documented, a plausible pathway can be hypothesized based on the mechanisms observed for the degradation of shorter-chain PFCAs and other halogenated compounds. This hypothetical pathway involves a stepwise chain-shortening process, analogous to the beta-oxidation of fatty acids, coupled with defluorination events.

A proposed mechanism for the degradation of perfluorooctanoate (PFOA) involves the cleavage of the C1-C2 bond, leading to a shorter-chain perfluorinated alcohol.[1] This alcohol is then oxidized to a carboxylic acid, which can re-enter the degradation cycle.[1] Applying this logic to PFODA, a similar iterative process could theoretically lead to its complete mineralization.

Figure 1: A hypothesized microbial degradation pathway for this compound (PFODA).

Potential Microorganisms and Enzymes

Research into the microbial degradation of PFAS has identified a few key players with the potential to break the resilient C-F bond. While not yet tested on PFODA, these microorganisms and their enzymes represent promising starting points for future research.

-

Acidimicrobium sp. Strain A6: This bacterium has been shown to defluorinate PFOA and PFOS under anaerobic conditions.[2]

-

Pseudomonas species: Various Pseudomonas strains have demonstrated the ability to degrade certain PFAS compounds.[3]

-

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. While fluoroacetate (B1212596) dehalogenases are known to act on short-chain fluorinated compounds, their activity on long-chain PFCAs is an area for investigation.

Experimental Protocols for Studying PFODA Degradation

Investigating the microbial degradation of PFODA requires a systematic experimental approach. The following outlines a general workflow that can be adapted for this purpose.

Figure 2: General experimental workflow for investigating the microbial degradation of PFODA.

Detailed Methodologies

4.1.1. Microbial Enrichment and Isolation

-

Sample Collection: Collect soil, sediment, or water samples from sites with a history of PFAS contamination.

-

Enrichment Culture: In a minimal salts medium, add a known concentration of PFODA as the sole carbon source or in combination with a co-substrate. Inoculate with the environmental sample.

-

Serial Dilution and Plating: After successive transfers to fresh medium, perform serial dilutions and plate onto solid agar (B569324) medium containing PFODA to isolate individual colonies.

-

Identification: Identify promising isolates through 16S rRNA gene sequencing.

4.1.2. Biodegradation Assays

-

Liquid Culture Setup: In sterile serum bottles, add a defined mineral medium and a known concentration of PFODA. Inoculate with the isolated microbial strain or consortium.

-

Incubation: Incubate under controlled conditions (temperature, pH, shaking, and oxygen levels - both aerobic and anaerobic conditions should be tested).

-

Sampling: Periodically collect samples for chemical analysis.

-

Controls: Include sterile controls (no inoculum) to account for abiotic loss and autoclaved controls (killed inoculum) to assess sorption.

4.1.3. Analytical Methods

-

PFODA and Metabolite Analysis: Utilize High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for the quantification of PFODA and the identification of potential degradation products.[4] High-Resolution Mass Spectrometry (HRMS) is crucial for identifying unknown metabolites.[5]

-

Fluoride Ion Analysis: Measure the release of fluoride ions using an ion-selective electrode (ISE) as an indicator of defluorination.

Quantitative Data for Long-Chain PFCA Degradation (Analogous Compounds)

The following table summarizes quantitative data from studies on the microbial degradation of long-chain PFCAs other than PFODA. This data provides a benchmark for what might be achievable and highlights the slow degradation rates typically observed.

| Compound | Microorganism/Consortium | Incubation Time (days) | Degradation (%) | Key Findings | Reference |

| PFOA | Acidimicrobium sp. Strain A6 | 100 | Up to 60% | Defluorination and formation of shorter-chain PFCAs observed. | [2] |

| PFOS | Acidimicrobium sp. Strain A6 | 100 | Up to 60% | Similar degradation potential as PFOA by the same strain. | [2] |

| PFOA | Pseudomonas aeruginosa | 4 | 27.9% | Biotransformation to shorter-chain PFCAs. | [3] |

| PFOS | Pseudomonas aeruginosa | 4 | 47.3% | Higher biotransformation rate compared to PFOA. | [3] |

Future Research Directions

The field of microbial degradation of long-chain PFCAs, and particularly PFODA, is in its infancy. Future research should focus on:

-

Screening and Isolation: A concerted effort is needed to screen for and isolate microorganisms capable of degrading PFODA from various contaminated environments.

-

Mechanistic Studies: Elucidating the enzymatic and metabolic pathways involved in PFODA degradation is crucial for understanding and optimizing the process.

-

'Omics' Approaches: Metagenomics, transcriptomics, and proteomics can help identify the key genes and enzymes responsible for defluorination and chain-shortening.[6]

-

Bioavailability Enhancement: Research into methods for increasing the bioavailability of long-chain PFCAs to microorganisms is essential.

-

Consortia and Co-metabolism: Investigating the potential of microbial consortia and co-metabolic strategies to achieve complete mineralization of PFODA.[7]

Conclusion

While the microbial degradation of this compound remains a significant scientific challenge, the knowledge gained from studies on other per- and polyfluoroalkyl substances provides a foundation for future research. By employing systematic experimental approaches, leveraging advanced analytical techniques, and exploring the metabolic potential of diverse microbial communities, the development of effective bioremediation strategies for PFODA and other long-chain PFCAs may become a reality. This technical guide serves as a starting point for researchers dedicated to addressing the environmental persistence of these "forever chemicals."

References

- 1. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Techniques for the determination of PFAS (per- and polyfluoroalkyl substances) | EVISA's News [speciation.net]

- 6. Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the degradation potential of microbial consortia for perfluorooctane sulfonate through a functional "top-down" screening approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorooctadecanoic Acid (CAS Number: 16517-11-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorooctadecanoic acid (PFODA), with CAS number 16517-11-6, is a long-chain perfluoroalkyl carboxylic acid (PFCA). Its structure is characterized by a fully fluorinated 18-carbon chain, which imparts exceptional chemical and thermal stability.[1] This stability, however, also contributes to its persistence in the environment, leading to concerns about its potential for bioaccumulation and toxicity. PFODA is primarily utilized as a reference material in analytical chemistry, especially for the detection and quantification of per- and polyfluoroalkyl substances (PFAS) in various matrices.[2] This guide provides a comprehensive overview of the technical information available for this compound, including its physicochemical properties, toxicological data, analytical methods, and known biological interactions.

Physicochemical Properties

The defining feature of this compound is its highly fluorinated structure, which dictates its physical and chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈HF₃₅O₂ | [1] |

| Molecular Weight | 914.14 g/mol | [1] |

| Melting Point | 162-164 °C | [3] |

| Boiling Point | 235 °C at 100 mmHg | [3] |

| Water Solubility | Insoluble | [3] |

| Density | 1.786 g/cm³ (Predicted) | [3] |

| pKa | 0.52 ± 0.10 (Predicted) | [3] |

| InChI | InChI=1S/C18HF35O2/c19-2(20,1(54)55)3(21,22)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)53/h(H,54,55) | [1] |

| SMILES | O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | [1] |

Synthesis

Analytical Methodology

The gold standard for the detection and quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for measuring low concentrations of PFAS in complex samples like human serum or plasma.[4]

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Serum

This protocol is adapted from established methods for the analysis of other long-chain PFAS in human serum.[4][5]

4.1.1. Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled this compound internal standard (e.g., ¹³C₁₈-PFODA)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridges

-

Polypropylene (B1209903) tubes and vials

4.1.2. Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Aliquoting: Aliquot 100 µL of human serum into a polypropylene tube.

-

Internal Standard Spiking: Spike the sample with the isotopically labeled internal standard.

-

Acidification: Add 3 mL of 0.1 M formic acid and sonicate for 20 minutes to disrupt protein binding.[4]

-

SPE Cartridge Conditioning: Condition the WAX SPE cartridge with methanol followed by LC-MS grade water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interferences.

-

Elution: Elute the this compound from the cartridge using methanol or a mixture of methanol and ammonium hydroxide.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[4]

4.1.3. LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm) is commonly used.[4]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of ammonium acetate or formic acid.[4]

-

Ionization: Electrospray ionization in negative mode (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the native and isotopically labeled this compound.

Analytical workflow for PFODA in human serum.

Biological Activity and Signaling Pathways

While extensive experimental data on the specific biological effects of this compound are limited, its structural similarity to other long-chain PFCAs provides insights into its potential mechanisms of action. A recent computational study has provided significant predictions regarding its interaction with nuclear receptors.

Interaction with Nuclear Receptors

Computational modeling predicts that this compound is a strong binder to the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and a weak antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) .[5][6]

-

PPARα Activation: The strong predicted binding to PPARα is consistent with the known effects of other long-chain PFCAs, which act as agonists for this receptor.[6] Activation of PPARα is a key event in the regulation of lipid metabolism and has been implicated in the hepatotoxicity of other PFAS.[2][6] Experimental studies on the closely related perfluorodecanoic acid (PFDA) have shown that its effects on the expression of hepatic uptake transporters are primarily mediated through PPARα activation.[6]

-

PPARγ Antagonism: The predicted weak antagonism of PPARγ suggests a potential for this compound to interfere with metabolic processes regulated by this receptor, such as adipogenesis and glucose homeostasis.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. lcms.cz [lcms.cz]

- 6. Critical Role of PPAR-α in Perfluorooctanoic Acid– and Perfluorodecanoic Acid–Induced Downregulation of Oatp Uptake Transporters in Mouse Livers - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Perfluorooctadecanoic Acid (PFODA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorooctadecanoic acid (PFODA), a long-chain per- and polyfluoroalkyl substance (PFAS), has garnered significant attention due to its persistence, bioaccumulative potential, and diverse toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of PFODA, synthesizing data from numerous studies to inform researchers, scientists, and drug development professionals. The primary toxicological concerns associated with PFODA exposure include hepatotoxicity, immunotoxicity, reproductive and developmental toxicity, and potential carcinogenicity. The mechanisms underlying these effects are complex and appear to be mediated, in part, through the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα), and modulation of inflammatory signaling pathways. This document presents quantitative data in structured tables, details experimental protocols for key toxicological assays, and provides visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological properties of PFODA.

Toxicokinetics

The toxicokinetic profile of perfluoroalkyl substances is heavily influenced by their carbon chain length, and PFODA, as a long-chain PFAS, exhibits a tendency for bioaccumulation.

Absorption, Distribution, Metabolism, and Excretion

Studies in rats have shown that PFODA is readily absorbed after oral administration. Following absorption, it primarily distributes to the liver, with lower concentrations found in the kidney and brain. Unlike many organic compounds, PFODA is not significantly metabolized in the body. Its excretion is slow, contributing to a long biological half-life. Interestingly, sex-specific differences in toxicokinetics have been observed for some PFAS, although for PFODA, no significant sex difference in elimination half-life was found in Sprague-Dawley rats. However, female rats administered PFODA showed a higher plasma area under the curve (AUC)/dose and slower clearance compared to males, suggesting a potential for greater systemic exposure in females.[1]

Table 1: Toxicokinetic Parameters of this compound (PFODA) in Sprague-Dawley Rats

| Parameter | Male | Female | Reference |

| Elimination Half-life (t½) | No significant sex difference reported | No significant sex difference reported | [1] |

| Plasma AUC/dose | Lower | Higher | [1] |

| Clearance | Faster | Slower | [1] |

| Primary Distribution Organ | Liver | Liver | [1] |

Acute, Sub-chronic, and Chronic Toxicity

PFODA demonstrates significant toxicity following acute, sub-chronic, and chronic exposures, with the liver being a primary target organ.

Acute Toxicity

Acute exposure to high doses of PFODA can induce significant toxicity, including mortality. Studies in male Fischer rats have established a 30-day LD50 (lethal dose for 50% of the population) following a single intraperitoneal injection.

Table 2: Acute Toxicity of this compound (PFODA)

| Species | Route of Administration | LD50 | Observed Effects | Reference |

| Male Fischer Rats | Intraperitoneal | 41 mg/kg (30-day) | Delayed lethality, significant weight loss, decreased food intake, increased liver weight. | [2] |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

The Up-and-Down Procedure is a method to determine the acute oral toxicity of a substance that minimizes the number of animals required. It is recognized by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 425.

-

Animal Model: Typically, a small number of female rats are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before dosing.

-

Dose Selection and Administration:

-

A starting dose is selected based on available information or, in its absence, a default value (e.g., 175 mg/kg) is used.

-

A single animal is dosed via oral gavage.

-

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Stopping Criteria: The test is stopped when one of the pre-defined criteria is met, such as a certain number of reversals in outcome (survival/death) have occurred.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Acute Oral Toxicity (Up-and-Down Procedure) Workflow.

Genotoxicity

The genotoxic potential of PFODA has been evaluated in a battery of in vitro and in vivo assays.

In Vitro and In Vivo Studies

PFODA has been tested for its ability to induce gene mutations, chromosomal aberrations, and other forms of DNA damage.

Table 3: Genotoxicity of this compound (PFODA)

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Salmonella/microsomal mutagenicity assay | S. typhimurium | With and without S9 | Negative | [3][4] |

| HGPRT gene mutation assay | Chinese hamster ovary (CHO) cells | With and without S9 | Negative | [3] |

| Sister chromatid exchange (SCE) assay | CHO cells | With and without S9 | Negative | [3][4] |

| Chromosomal aberration assay | CHO cells | Without S9 | Negative | [3][4] |

| Chromosomal aberration assay | CHO cells | With S9 | Positive (at high, cytotoxic concentrations) | [3][4] |

| Unscheduled DNA synthesis (UDS) | In vivo/in vitro | N/A | Negative | [3] |

| S-phase DNA synthesis | In vivo/in vitro | N/A | Positive | [3][4] |

The results suggest that PFODA is not mutagenic in bacterial systems and does not induce gene mutations or sister chromatid exchanges in mammalian cells.[3][4] However, it did induce chromosomal aberrations in CHO cells at high, cytotoxic concentrations in the presence of metabolic activation.[3][4] The induction of S-phase DNA synthesis suggests a potential for cell proliferation.[3][4]

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese hamster ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Exposure:

-

Cultures are treated with at least three concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 mix).

-

A negative (vehicle) control and a positive control are included.

-

-

Treatment Duration:

-

Short-term treatment (e.g., 3-6 hours) with and without S9, followed by a recovery period.

-

Continuous treatment (e.g., 24 hours) without S9.

-

-

Cell Harvest:

-

A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.

-

Cells are harvested at a time point that allows for the detection of aberrations, typically about 1.5 to 2 normal cell cycle lengths after the beginning of treatment.

-

-

Chromosome Preparation and Analysis:

-

Harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained, and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Data Analysis: The frequency of aberrant cells and the number and type of aberrations per cell are recorded and statistically analyzed.

Reproductive and Developmental Toxicity

PFODA has been shown to adversely affect reproductive and developmental endpoints in animal studies.

Table 4: Reproductive and Developmental Toxicity of this compound (PFODA) in Rats

| Study Type | Dose Levels (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) | Reference |

| Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD 422) | 40, 200, 1000 | Parental: Decreased body weight (1000 mg/kg/day). Reproductive/Developmental: Decreased number of corpora lutea, implantations, and live pups; decreased pup birth weight and postnatal weight gain (1000 mg/kg/day). | Repeated Dose: 40, Reproductive/Developmental: 200 | [5] |

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.

-

Animal Model: Typically, Sprague-Dawley rats are used.

-

Dosing:

-

At least three dose groups and a control group are used, with at least 10 males and 10 females per group.

-

Males are dosed for a minimum of 28 days (14 days pre-mating, during mating, and for 14 days post-mating).

-

Females are dosed for 14 days pre-mating and throughout mating, gestation, and lactation until day 13 post-partum.

-

Administration is typically via oral gavage.

-

-

Mating: A 1:1 mating ratio is used within each dose group.

-

Observations:

-

Parental Animals: Clinical signs, body weight, food consumption, and estrous cycles are monitored. At termination, organs are weighed, and histopathology is performed.

-

Offspring: The number of live and dead pups, pup weight, and clinical signs are recorded. Anogenital distance may also be measured.

-

-

Endpoints:

-

Male Reproductive Performance: Mating and fertility indices, sperm parameters, and testicular histopathology.

-

Female Reproductive Performance: Mating and fertility indices, gestation length, and parturition.

-

Developmental Toxicity: Viability, growth, and development of the F1 generation.

-

OECD 422 Experimental Workflow.

Immunotoxicity

PFODA has been shown to modulate the immune system in rodent models.

Table 5: Immunotoxicity of this compound (PFODA)

| Species | Dosing Regimen | Observed Effects | Reference |

| Female Harlan Sprague-Dawley Rats | 0-2.0 mg/kg/day by oral gavage for 28 days | Decreased phagocytosis by fixed-tissue macrophages in the liver (≥0.25 mg/kg/day). No changes in leukocyte subpopulations. | [3][6] |

| Female B6C3F1/N Mice | 0-5.0 mg/kg/week by oral gavage for 4 weeks | Splenic atrophy (5.0 mg/kg/week). Decreased total spleen cells, Ig+ and NK+ cells (5.0 mg/kg/week). Decreased splenic CD3+, CD4+, CD8+, and Mac3+ cells (≥1.25 mg/kg/week). | [3][6] |

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

The TDAR assay is a functional immunotoxicity test that assesses the ability of the immune system to mount a humoral immune response to a T-cell dependent antigen.

-

Animal Model: Commonly used in mice (e.g., C57BL/6).

-

Dosing: Animals are treated with the test substance for a specified period.

-

Immunization:

-

Animals are immunized with a T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH) or Sheep Red Blood Cells (SRBC).

-

The timing of immunization relative to the dosing period is critical.

-

-

Sample Collection: Blood samples are collected at peak primary (IgM) and secondary (IgG) antibody response times.

-

Antibody Titer Measurement:

-

Antigen-specific IgM and IgG antibody levels in the serum are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: Antibody titers from the treated groups are compared to those of the control group to determine if the test substance has an immunosuppressive or immunoenhancing effect.

Carcinogenicity

There is limited direct evidence on the carcinogenicity of PFODA. However, the International Agency for Research on Cancer (IARC) has classified related PFAS compounds. Perfluorooctanoic acid (PFOA) is classified as "carcinogenic to humans" (Group 1), and perfluorooctane (B1214571) sulfonic acid (PFOS) is classified as "possibly carcinogenic to humans" (Group 2B).[7][8][9][10][11] These classifications are based on evidence from human, animal, and mechanistic studies. Given the structural similarities and shared toxicological properties, the carcinogenic potential of PFODA is a concern, although further research is needed for a definitive classification. The National Toxicology Program (NTP) has conducted toxicity studies on PFDA (a common synonym for PFODA), but a full 2-year carcinogenicity bioassay for this specific compound has not been reported in the available search results.[12][13][14][15]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PFODA are believed to be mediated through multiple molecular mechanisms, with the activation of nuclear receptors playing a central role.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PFODA, like other long-chain PFAS, is a potent activator of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation.

Simplified PPARα Signaling Pathway Activated by PFODA.

Activation of PPARα by PFODA leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This can result in increased fatty acid oxidation, altered lipid transport, and modulation of inflammatory responses.

Other Potential Signaling Pathways

Emerging evidence suggests that PFODA may also exert its toxic effects through other signaling pathways, including:

-

Toll-Like Receptor (TLR) Signaling: PFODA has been shown to activate the TLR signaling pathway, which plays a crucial role in the innate immune response and can lead to the production of inflammatory cytokines.

-

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a key regulator of inflammation. Activation of TLRs can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory genes.

Potential Involvement of TLR/NF-κB Signaling in PFODA Toxicity.

Conclusion

The toxicological profile of this compound is characterized by a range of adverse effects, with hepatotoxicity, immunotoxicity, and reproductive and developmental toxicity being the most prominent. The long biological half-life of PFODA raises concerns about its potential for bioaccumulation and chronic toxicity. The activation of PPARα is a key molecular initiating event for many of the observed effects, but other pathways, such as TLR and NF-κB signaling, may also contribute to its toxicity. While direct evidence for the carcinogenicity of PFODA is limited, its structural similarity to other carcinogenic PFAS warrants further investigation. This technical guide provides a foundational understanding of the toxicological properties of PFODA to aid researchers and drug development professionals in risk assessment and the design of future studies.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Carcinogenicity of perfluorooctanoic acid and perfluorooctanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. useforesight.io [useforesight.io]

- 10. IARC Assesses The Carcinogenicity of PFOS and PFOA | UL Solutions [ul.com]

- 11. iarc.who.int [iarc.who.int]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Foreword - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Perfluorooctanoic Acid (CASRN 335-67-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Perfluorooctadecanoic Acid (PFODA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Perfluorooctadecanoic acid (PFODA) is a long-chain per- and polyfluoroalkyl substance (PFAS) characterized by its exceptional chemical stability. This persistence, however, also leads to its accumulation in the environment and biological systems, raising concerns about potential adverse health effects. Accurate and sensitive quantification of PFODA in various matrices is therefore crucial for environmental monitoring, human exposure assessment, and toxicological research. This application note details a robust and sensitive method for the quantification of PFODA using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.[1] The protocols provided are intended for researchers, scientists, and drug development professionals.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate and concentrate PFODA from complex matrices, followed by instrumental analysis using LC-MS/MS. Separation of PFODA from other analytes is achieved through reversed-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for PFODA. An isotopically labeled internal standard is utilized to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.[1]

Experimental Protocols

Materials and Reagents

-

This compound (PFODA) analytical standard

-

Isotopically labeled internal standard (e.g., ¹³C₂-PFODA)

-

LC-MS grade methanol (B129727), acetonitrile, and water[2]

-

Formic acid

-

Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridges[3][4]

-

Polypropylene (B1209903) tubes and vials to minimize analyte adsorption[4]

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The appropriate method will vary depending on the sample matrix.

Protocol 1: Water Samples (Solid Phase Extraction - SPE)

-

Conditioning: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.[5]

-

Loading: Load 250 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.[5]

-

Washing: Wash the cartridge with 5 mL of 25 mM ammonium acetate buffer (pH 4) to remove interferences.[5]

-

Elution: Elute the PFODA from the cartridge with 5 mL of 1% ammonium hydroxide (B78521) in methanol into a clean polypropylene tube.[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Biological Matrices (e.g., Plasma, Serum - Protein Precipitation)

-

To a 0.5 mL aliquot of serum or plasma in a polypropylene tube, add the isotopically labeled internal standard solution.[6]

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.[1][5][7]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Setting |

| Column | C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B. |

| Flow Rate | 0.6 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 40 °C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Interface Voltage | -1 kV[4] |

| Heating Gas Flow | 15 L/min[4] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| PFODA | 913.00 | 868.95[4] |

| ¹³C₂-PFODA (Internal Standard) | 915.00 | 870.95 |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of long-chain PFAS, including PFODA. These values can serve as a reference for expected method performance.

Table 1: Method Detection and Quantification Limits

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Liver (Porpoise) | HybridSPE®–UPLC®–MS/MS | 0.003 - 0.30 ng/g (for 15 PFAS) | - | [5] |

| Muscle (Fish, Poultry, Pork) | QuEChERS-LC-MS/MS | 0.003 - 0.185 ng/g (for 40 PFAS) | 0.05 - 1.25 ng/g (for 40 PFAS) | [5] |

| Plasma (Human) | LC-MS/MS | - | 0.009 - 0.245 µg/L (for 30 PFAS) | [5] |

Table 2: Accuracy and Precision Data

| Matrix | Method | Spiked Concentration | Recovery / Accuracy (%) | Precision (RSD%) | Reference |

| Liver (Porpoise) | HybridSPE®–UPLC®–MS/MS | 10 ng | 58.4 - 109.6 (relative recovery) | 2.15 - 15.4 (inter-day) | [5] |

| Muscle (Fish, Poultry, Pork) | QuEChERS-LC-MS/MS | Various | 72 - 151 (apparent recovery) | < 20 | [5] |

| Plasma (Human) | LC-MS/MS | Various | 87.9 - 113.1 | 2.0 - 19.5 | [5] |

| Animal Products (Fish) | SPE-LC-MS/MS | Various | 86 - 118 | - | [5] |

Experimental Workflow Visualization

Caption: General workflow for PFODA quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of sample types. By following the outlined sample preparation and analytical procedures, researchers can achieve accurate and reproducible results, which are essential for assessing human exposure and environmental contamination levels of this persistent compound. The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby ensuring the highest quality data.[1]

References

Application Notes and Protocols for Perfluorooctadecanoic Acid (PFOA) Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of perfluorooctadecanoic acid (PFOA) for analysis. The included methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS—are suitable for a variety of matrices, including water, biological fluids, and solids.

Introduction to PFOA Sample Preparation

This compound (PFOA) is a persistent environmental contaminant, and its accurate quantification at trace levels is crucial for environmental monitoring, toxicological studies, and drug development. Effective sample preparation is a critical step to isolate PFOA from complex sample matrices, concentrate it for detection, and remove interfering substances.[1] The choice of sample preparation technique depends on the sample matrix, the required limit of detection, and the available instrumentation. Subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Solid-Phase Extraction (SPE) for PFOA in Water Samples

Solid-phase extraction is a widely used technique for the extraction and concentration of PFOA from aqueous samples.[2][3] Weak anion exchange (WAX) cartridges are commonly employed as they can effectively retain both short- and long-chain PFAS, including PFOA.[2][3]

Experimental Protocol: SPE of PFOA in Water

This protocol is adapted from established methods for the analysis of PFAS in drinking water.[4]

Materials:

-

Weak Anion Exchange (WAX) SPE Cartridges

-

Methanol (B129727) (LC-MS grade)

-

High-purity, PFAS-free water

-

Polypropylene (B1209903) tubes

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning:

-

Pass 4 mL of 0.1% ammonium hydroxide in methanol through the WAX SPE cartridge.

-

Follow with 4 mL of methanol.

-

Finally, rinse with 4 mL of high-purity water. Do not allow the cartridge to dry.[1]

-

-

Sample Loading:

-

Pass the entire water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

-

-

Washing:

-

Wash the cartridge with 4 mL of high-purity water to remove salts and other polar interferences.[1]

-

-

Drying:

-

Dry the cartridge by passing a stream of nitrogen or air through it for 5-10 minutes to remove residual water.[1]

-

-

Elution:

-

Elute the PFOA from the cartridge with 4 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.[1]

-

-

Concentration:

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

-

Liquid-Liquid Extraction (LLE) for PFOA in Serum